5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride
Overview
Description
The compound you’re interested in contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
While specific synthesis methods for “5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride” were not found, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . The structure of the molecule can be influenced by the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates .
Scientific Research Applications
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Pyrrolidine-2,5-dione Derivatives
- Application : Pyrrolidine-2,5-dione is a versatile scaffold. A study by Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
- Methods : The study discusses the synthesis of bioactive molecules characterized by the pyrrolidine-2,5-dione ring .
- Results : The study highlights how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
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2-(Pyridin-2-yl) Pyrimidine Derivatives
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their anti-fibrotic activities .
- Methods : The study involved the synthesis of novel heterocyclic compounds and evaluation of their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Future Directions
The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction in medicinal chemistry .
properties
IUPAC Name |
5-pyrrolidin-2-yl-1,2,4-oxadiazole-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2.ClH/c8-5(12)6-10-7(13-11-6)4-2-1-3-9-4;/h4,9H,1-3H2,(H2,8,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWIGORWZGSLBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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